7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione 7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16450672
InChI: InChI=1S/C19H19ClFNO4S/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-27(18,24)25)19(23)13-26-15-7-5-14(21)6-8-15/h1-8,18H,9-13H2
SMILES:
Molecular Formula: C19H19ClFNO4S
Molecular Weight: 411.9 g/mol

7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione

CAS No.:

Cat. No.: VC16450672

Molecular Formula: C19H19ClFNO4S

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione -

Specification

Molecular Formula C19H19ClFNO4S
Molecular Weight 411.9 g/mol
IUPAC Name 1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-fluorophenoxy)ethanone
Standard InChI InChI=1S/C19H19ClFNO4S/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-27(18,24)25)19(23)13-26-15-7-5-14(21)6-8-15/h1-8,18H,9-13H2
Standard InChI Key LFIKBWSZLGFVFA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-fluorophenoxy)ethanone, reflects its core structure: a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted at the 7-position with a 2-chlorophenyl group and at the 4-position with a 2-(4-fluorophenoxy)acetyl moiety . The sulfone group (SO2\text{SO}_{2}) at the 1-position contributes to its electron-withdrawing properties, influencing reactivity and stability.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC19H19ClFNO4S\text{C}_{19}\text{H}_{19}\text{ClFNO}_{4}\text{S}
Molecular Weight411.9 g/mol
CAS Registry Number2034330-36-2
Canonical SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)F
Topological Polar Surface Area87.8 Ų (estimated)

The compound’s solubility profile remains underexplored, though its logP value (estimated at 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazepane ring. Source alludes to a pathway involving:

  • Ring formation: Condensation of 2-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions to yield the thiazepane scaffold.

  • Sulfonation: Oxidation of the sulfur atom using hydrogen peroxide to generate the sulfone group.

  • Acetylation: Introduction of the 2-(4-fluorophenoxy)acetyl group via nucleophilic acyl substitution .

Critical Reaction Parameters

  • Temperature control: Sulfonation requires temperatures below 40°C to prevent side reactions.

  • Catalysts: Triethylamine is employed to deprotonate intermediates during acetylation .

Pharmacological Research

Mechanism of Action

While direct studies are sparse, structural analogs (e.g., 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone) exhibit affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant activity . The sulfone group may enhance binding to enzymatic targets, such as carbonic anhydrase isoforms .

Preclinical Findings

  • Antimicrobial activity: Preliminary assays show moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL), likely due to membrane disruption .

  • Cytotoxicity: IC₅₀ values of 18 µM against HeLa cells suggest antiproliferative potential, though selectivity indices remain unvalidated .

Future Directions

Structural Analog Development

  • Fluorine substitution: Replacing the 4-fluorophenoxy group with trifluoromethoxy may enhance metabolic stability .

  • Heterocycle replacement: Swapping the thiazepane ring with a piperazine moiety could reduce synthetic complexity .

Targeted Therapeutic Applications

  • Neurodegenerative diseases: Potential as a tau protein aggregation inhibitor warrants exploration .

  • Oncology: Combinatorial studies with checkpoint inhibitors may unveil synergistic effects .

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